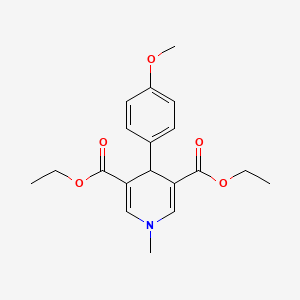
Diethyl 4-(4-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their significant pharmacological properties, particularly as calcium channel blockers. This specific compound is characterized by its unique structure, which includes a methoxyphenyl group and diethyl ester functionalities.
Preparation Methods
The synthesis of 3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be achieved through the Hantzsch method. This involves a three-component condensation reaction of an aromatic aldehyde, a β-ketoester, and ammonium hydroxide . The reaction typically proceeds under reflux conditions in ethanol, yielding the desired dihydropyridine derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity and mechanisms of dihydropyridines.
Biology: Its role as a calcium channel blocker makes it valuable in studying cellular calcium signaling pathways.
Medicine: This compound is investigated for its potential therapeutic effects in treating hypertension and other cardiovascular diseases.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with voltage-gated calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other calcium channel blockers, which are widely used in the treatment of hypertension .
Comparison with Similar Compounds
Similar compounds to 3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other 1,4-dihydropyridine derivatives such as nifedipine, nimodipine, and amlodipine. These compounds share a common dihydropyridine core but differ in their substituents, which can affect their pharmacological properties and therapeutic applications. The unique methoxyphenyl group in 3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may confer distinct biological activities and pharmacokinetic profiles .
Properties
Molecular Formula |
C19H23NO5 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
diethyl 4-(4-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H23NO5/c1-5-24-18(21)15-11-20(3)12-16(19(22)25-6-2)17(15)13-7-9-14(23-4)10-8-13/h7-12,17H,5-6H2,1-4H3 |
InChI Key |
UMDCAHAAFZVUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)OC)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















